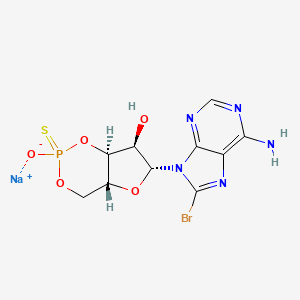

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

説明

Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.

作用機序

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.

Result of Action

The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture .

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility . .

生化学分析

Biochemical Properties

Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart .

Cellular Effects

The compound influences cell function by acting as an antagonist of cAMP-dependent protein kinases (PKAs), which play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to cAMP-dependent protein kinases (PKAs) without activating them, resulting in competitive inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, suggesting it may have long-term effects on cellular function .

生物活性

8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt (commonly referred to as Sp-8-Br-cAMPS) is a potent and selective activator of cyclic AMP (cAMP)-dependent protein kinase (PKA). This compound is notable for its metabolic stability and enhanced membrane permeability compared to other cAMP analogs. Its biological activity has been extensively studied in various cellular contexts, revealing significant implications for cell signaling, differentiation, and apoptosis.

- Chemical Name: 8-Bromoadenosine 3',5'-cyclic monophosphothioate

- CAS Number: 127634-20-2

- Molecular Formula: C10H11BrN5NaO6P

- Molecular Weight: 423.2 g/mol

- Purity: ≥98% (HPLC)

- Appearance: White to off-white powder

- Solubility: Soluble in water or aqueous buffers

Sp-8-Br-cAMPS functions primarily as a PKA activator. It mimics the natural substrate cAMP but exhibits greater resistance to hydrolysis by phosphodiesterases, leading to prolonged activation of PKA pathways. This mechanism underlies its diverse biological effects, including modulation of gene expression and promotion of cellular processes such as differentiation and apoptosis.

Cell Signaling and Proliferation

- Cell Division Promotion : Research indicates that Sp-8-Br-cAMPS can completely substitute for the cell-division-promoting activities of various plant hormones in excised tobacco pith parenchyma tissue. This compound enhances cell division through its action on adenosine 3',5'-cyclic monophosphate (cAMP) signaling pathways, demonstrating its potential as a growth regulator in plant biology .

- Differentiation Induction : In human fibroblast cells, Sp-8-Br-cAMPS has been shown to enhance the induction of pluripotency when combined with valproic acid (VPA). This suggests its role in stem cell biology and regenerative medicine .

- Cancer Cell Dynamics : In esophageal cancer cell lines, Sp-8-Br-cAMPS induces both differentiation and apoptosis, highlighting its dual role in cancer therapy .

Apoptosis and Cell Viability

Sp-8-Br-cAMPS has been observed to affect apoptosis through several mechanisms:

- It promotes caspase activation and alters mRNA expression related to apoptosis in bovine mid-luteal cell cultures .

- The compound enhances VEGF production, contributing to angiogenesis, which is critical for tumor growth and metastasis .

Study 1: Induction of Pluripotency

In a study by Wang et al. (2011), the combination of Sp-8-Br-cAMPS with VPA was shown to significantly enhance the reprogramming efficiency of human fibroblasts into induced pluripotent stem cells (iPSCs) . This finding underscores the compound's potential utility in regenerative medicine.

Study 2: Cancer Therapeutics

A study published in the World Journal of Gastroenterology demonstrated that treatment with Sp-8-Br-cAMPS led to increased apoptosis in Eca-109 esophageal cancer cells. The researchers noted significant morphological changes indicative of apoptotic activity following treatment with this compound .

Comparative Analysis

The following table summarizes the biological activities and applications of Sp-8-Br-cAMPS compared to other cAMP analogs:

| Compound | PKA Activation | Metabolic Stability | Membrane Permeability | Applications |

|---|---|---|---|---|

| Sp-8-Br-cAMPS | High | High | High | Cancer therapy, Stem cell research |

| 8-Bromoadenosine 3',5'-cAMP | Moderate | Moderate | Moderate | General cAMP studies |

| Dibutyryl-cAMP | Moderate | Low | Low | Cell signaling studies |

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Rp-8-Bromo-Cyclic AMPS (8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt) impairs cell fusion in human trophoblast cells. What is the mechanism behind this effect?

A1: The study demonstrates that Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] This means it likely binds to and inhibits the activity of cAMP-dependent protein kinases (PKA), which are crucial for various cellular processes, including cell fusion. By disrupting the cAMP/PKA signaling pathway, Rp-8-Bromo-Cyclic AMPS interferes with the cascade of events leading to the fusion of cytotrophoblasts into syncytiotrophoblasts. The study specifically highlights the potential role of PKA type IIα in this process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。